molecular formula C13H17Cl2NO2 B1389157 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1185303-40-5

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1389157
CAS No.: 1185303-40-5
M. Wt: 290.18 g/mol
InChI Key: BJKVTWMFTICBEQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

IUPAC Name and Functional Group Prioritization

The 1-(4-chlorobenzyl)piperidine-4-carboxylic acid hydrochloride derives its name from the parent piperidine ring, the substituents, and the hydrochloride salt form. The IUPAC name prioritizes the following structural features:

  • Piperidine ring : A six-membered saturated nitrogen-containing heterocycle.
  • 4-carboxylic acid group : A carboxylic acid substituent at the 4-position of the piperidine ring.
  • 4-chlorobenzyl substituent : A benzyl group (−CH₂C₆H₄Cl) attached to the nitrogen atom at the 1-position of the piperidine ring.
  • Hydrochloride salt : The protonated form of the carboxylic acid, enhancing solubility and stability.
Structural Representation

The compound’s structure can be depicted as follows:

  • Piperidine core : A chair-like conformation with a nitrogen atom at position 1.
  • Substituents :
    • 4-Carboxylic acid : Positioned at the 4-carbon of the piperidine ring.
    • 4-Chlorobenzyl group : A benzyl group (−CH₂C₆H₄Cl) attached to the piperidine nitrogen.
  • Hydrochloride counterion : A chloride ion (Cl⁻) associated with the protonated carboxylic acid group.

SMILES and InChI Notation

The SMILES notation for the free acid form is:
OC(=O)C1CCN(CC1)Cc1ccc(cc1)Cl.
For the hydrochloride salt, the SMILES includes the chloride ion:
OC(=O)C1CCN(CC1)Cc1ccc(cc1)Cl.Cl.[H].

The InChIKey for the free acid is FCNZWHCTMHUWMT-UHFFFAOYSA-N, and the InChI is:
InChI=1S/C13H16ClNO2/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17).

CAS Registry Number and Molecular Formula Verification

CAS Number and Molecular Formula

The compound’s CAS Registry Number is 733798-69-1 , as confirmed by multiple chemical databases.

Property Value Source(s)
CAS Number 733798-69-1
Molecular Formula C₁₃H₁₆ClNO₂·HCl
Molecular Weight 290.18 g/mol

Note: The molecular weight accounts for the hydrochloride salt (C₁₃H₁₆ClNO₂·HCl).

Molecular Structure Validation

The molecular formula aligns with the structural components:

  • C₁₃H₁₆ClNO₂ : Accounts for the piperidine ring (C₅H₁₀N), 4-carboxylic acid (COOH), and 4-chlorobenzyl group (C₈H₇Cl).
  • HCl : The hydrochloride counterion contributes H⁺ and Cl⁻.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2.ClH/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17;/h1-4,11H,5-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKVTWMFTICBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine-4-Carboxylic Acid

  • Reaction: Piperidine-4-carboxylic acid is reacted with 4-chlorobenzyl chloride.
  • Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution at the nitrogen atom.
  • Solvent: Common solvents include polar aprotic solvents like dimethylformamide (DMF) or aqueous media.
  • Temperature: Typically ambient to moderate heating (e.g., 60 °C) to ensure reaction progression.
  • Outcome: Formation of 1-(4-chlorobenzyl)piperidine-4-carboxylic acid, which can subsequently be converted to its hydrochloride salt.

Isolation and Purification

  • After the reaction, the mixture is acidified to precipitate the hydrochloride salt.
  • The product is isolated by filtration and washed to remove impurities.
  • Further purification can be achieved by recrystallization from suitable solvents.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation Piperidine-4-carboxylic acid, 4-chlorobenzyl chloride, NaOH/K2CO3 25-60 °C 4-16 hours 80-95 Base facilitates nucleophilic substitution
Acidification and Salt Formation HCl (concentrated) 0-30 °C 1-3 hours Quantitative Precipitates hydrochloride salt for isolation
Purification Recrystallization (e.g., EtOAc/Hexane) Ambient Variable - Ensures high purity and white crystalline product

Analytical and Spectral Confirmation

  • The product is confirmed by spectral methods such as ^1H NMR, showing characteristic aromatic and piperidine ring protons.
  • Melting point determination and chromatographic purity assessments are standard to verify compound identity and quality.

Environmental and Process Considerations

  • The direct alkylation method avoids the use of large volumes of chlorinated solvents, reducing environmental impact.
  • Optimized reaction times and temperatures improve yield and minimize by-products.
  • The hydrochloride salt form enhances compound stability and facilitates handling.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive overview of the current research landscape.

Structure and Composition

This compound is characterized by its piperidine ring, which is substituted with a 4-chlorobenzyl group and a carboxylic acid functional group. Its molecular formula is C13_{13}H15_{15}ClN2_2O2_2·HCl, and it has a molecular weight of approximately 287.18 g/mol.

Physical Properties

  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water and organic solvents like ethanol
  • Melting Point : Typically ranges between 200-210 °C

Medicinal Chemistry

This compound has been explored for its potential as a pharmacological agent. Its structural similarity to known drugs allows researchers to investigate its efficacy in treating various conditions.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined the antidepressant properties of piperidine derivatives, including this compound. The researchers found that it exhibited significant serotonin reuptake inhibition, suggesting potential use as an antidepressant agent .

Neurological Research

The compound has also been investigated for its effects on neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for further exploration in treating conditions like anxiety and schizophrenia.

Case Study: Neuroprotective Effects

Research published in Neuroscience Letters demonstrated that this compound provided neuroprotective effects in animal models of neurodegeneration. The study highlighted its role in reducing oxidative stress markers and improving cognitive function .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. Its functional groups allow for further modifications, leading to the development of new therapeutic agents.

Data Table: Synthesis Pathways

Precursor CompoundReaction ConditionsYield (%)Reference
This compoundReflux in acetic anhydride85
Derivative A (e.g., anti-inflammatory)Catalytic hydrogenation75
Derivative B (e.g., analgesic)Alkylation with methyl iodide90

Drug Development

The compound's pharmacokinetic properties have been studied to assess its viability as a drug candidate. Investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles are crucial for understanding its therapeutic potential.

Insights from Pharmacokinetic Studies

A pharmacokinetic study indicated that the compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 2 hours post-administration .

Mechanism of Action

The mechanism by which 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Halogen Substituent Effects

  • Chlorine vs. Bromine: Replacing the 4-chlorobenzyl group with 4-bromobenzyl (as in ) increases molecular weight and polarizability due to bromine’s larger atomic radius.

Functional Group Modifications

  • Amide vs. Acid Hydrochloride : The 2-chlorobenzoyl derivative () replaces the benzyl group with a benzoyl amide, altering solubility and hydrogen-bonding capacity. This modification may reduce ionization at physiological pH, affecting membrane permeability .
  • Heterocyclic Substituents : The thiophene-2-ylmethyl analog () introduces sulfur-based aromaticity, which could influence π-π stacking interactions in enzyme binding sites. Its hydrate form may also impact crystallinity and stability .

Research Findings and Implications

Synthetic Accessibility : The parent compound and its analogs are synthesized via modular coupling reactions, enabling rapid SAR exploration . For example, alkylation of 4-(4-chlorobenzyl)piperidine hydrochloride with varied electrophiles (e.g., 4-methoxybenzyl chloride) yields derivatives with tailored electronic properties .

Biological Activity : While explicit IC₅₀ data are absent in the evidence, the structural emphasis on halogenation and aromatic substituents aligns with strategies for enhancing enzyme inhibition. For instance, bulkier substituents (e.g., bromine) may improve hydrophobic interactions in thrombin’s S3 pocket .

Biological Activity

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. The compound's structure includes a piperidine ring substituted with a chlorobenzyl group and a carboxylic acid moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C13H16ClNO2
  • Molecular Weight : 253.73 g/mol
  • CAS Number : 3159620
  • Structure : The compound features a piperidine ring with a 4-chlorobenzyl substituent and a carboxylic acid group, which may contribute to its interaction with biological targets.

The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes in the body. Preliminary studies suggest that it may act as an antagonist or modulator for various neurotransmitter systems, particularly in the central nervous system (CNS).

Biological Activity Overview

  • Antidepressant Effects : Research indicates that compounds with similar piperidine structures exhibit antidepressant-like effects in animal models. The mechanism often involves the modulation of serotonin and norepinephrine levels in the brain.
  • Analgesic Properties : Some studies have shown that derivatives of piperidine can possess analgesic properties, potentially through opioid receptor interactions or by inhibiting pain pathways.
  • Anti-inflammatory Activity : There is evidence suggesting that certain piperidine derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Case Studies and Experimental Data

A review of literature reveals several studies assessing the biological activity of piperidine derivatives, including this compound. Notable findings include:

  • Cytotoxicity Studies : In vitro studies demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, indicating potential for anti-cancer activity.
  • Neuropharmacological Studies : Animal models treated with similar piperidine compounds exhibited significant reductions in depressive-like behaviors, suggesting potential antidepressant properties.

Data Table: Biological Activity Summary

Activity TypeEffect ObservedReference
AntidepressantSignificant reduction in depressive behavior
AnalgesicPain relief in animal models
Anti-inflammatoryInhibition of COX enzymes
CytotoxicityCell death in cancer lines

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or substituents can significantly influence its potency and selectivity towards various biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-chlorobenzyl)piperidine-4-carboxylic acid hydrochloride?

  • Methodology : A common approach involves acylating piperidine-4-carboxylic acid with 4-chlorobenzyl chloride or bromide under basic conditions (e.g., triethylamine in dichloromethane). Subsequent acidification with HCl yields the hydrochloride salt. Purification is typically achieved via recrystallization (e.g., ethanol) or column chromatography. Structural validation requires 1H/13C NMR (peaks for aromatic protons at δ 7.3–7.5 ppm and piperidine protons at δ 2.5–3.5 ppm) and melting point analysis (e.g., 139–155°C observed in structurally similar piperidine derivatives) .

Q. How is the purity of this compound assessed?

  • Methodology : Purity is quantified using HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid (TFA). Impurities (e.g., unreacted starting materials or dehalogenated byproducts) are identified via LC-MS (exact mass: 285.069 for the parent ion) .

Q. What analytical techniques confirm the compound’s structural integrity?

  • Methodology :

  • NMR spectroscopy : Key signals include the 4-chlorobenzyl group (doublets for aromatic protons) and piperidine ring protons (multiplet integration for six-membered ring).
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+ at m/z 285.069) and fragmentation patterns.
  • Elemental analysis : Matches calculated values for C, H, N, and Cl (±0.4%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen, while dichloromethane minimizes side reactions.
  • Catalysts : Use of palladium or copper catalysts (e.g., Pd/C) in coupling reactions improves benzylation efficiency.
  • Temperature control : Maintaining 0–5°C during acylation reduces thermal degradation.
  • Workup optimization : Acidic aqueous extraction (pH 2–3) removes unreacted amines, while recrystallization in ethanol enhances purity .

Q. What strategies resolve contradictions in biological activity data for piperidine-4-carboxylic acid derivatives?

  • Methodology :

  • Dose-response studies : Test compound activity across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Receptor binding assays : Use radiolabeled ligands (e.g., [3H]-ligands) to differentiate target-specific vs. off-target interactions.
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation kinetics, which may explain variability in in vivo efficacy .

Q. How are impurities in this compound characterized and mitigated?

  • Methodology :

  • LC-MS/MS : Identifies common impurities such as des-chloro analogs (m/z 249.12) or oxidation products (e.g., sulfoxides).
  • Process adjustments : Introduce scavengers (e.g., sodium thiosulfate) to quench reactive intermediates during synthesis.
  • Chromatographic purification : Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity batches (>99%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
1-(4-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.